

Introduction to HSD17B13 as a Therapeutic Target

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hsd17B13-IN-33*

Cat. No.: *B15575371*

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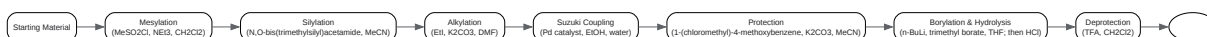
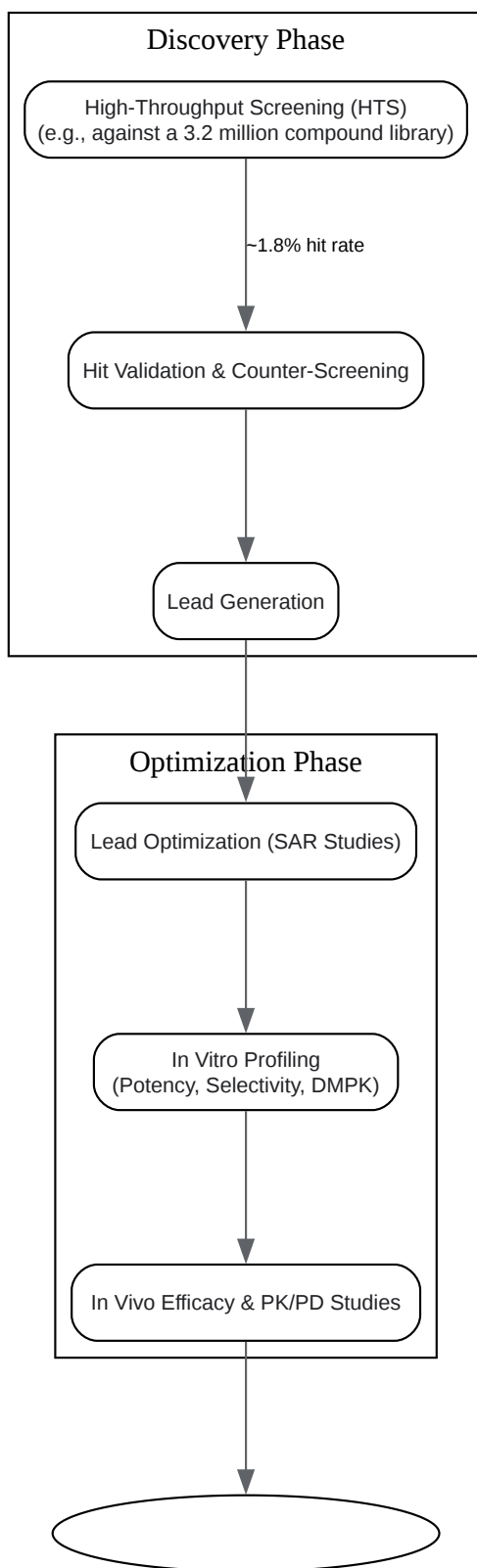
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.^{[1][2]} Its emergence as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is strongly supported by human genetic studies.^[3] These studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.^[3] This genetic validation has catalyzed significant research efforts to develop small molecule inhibitors that can pharmacologically mimic this protective effect.^{[1][3]}

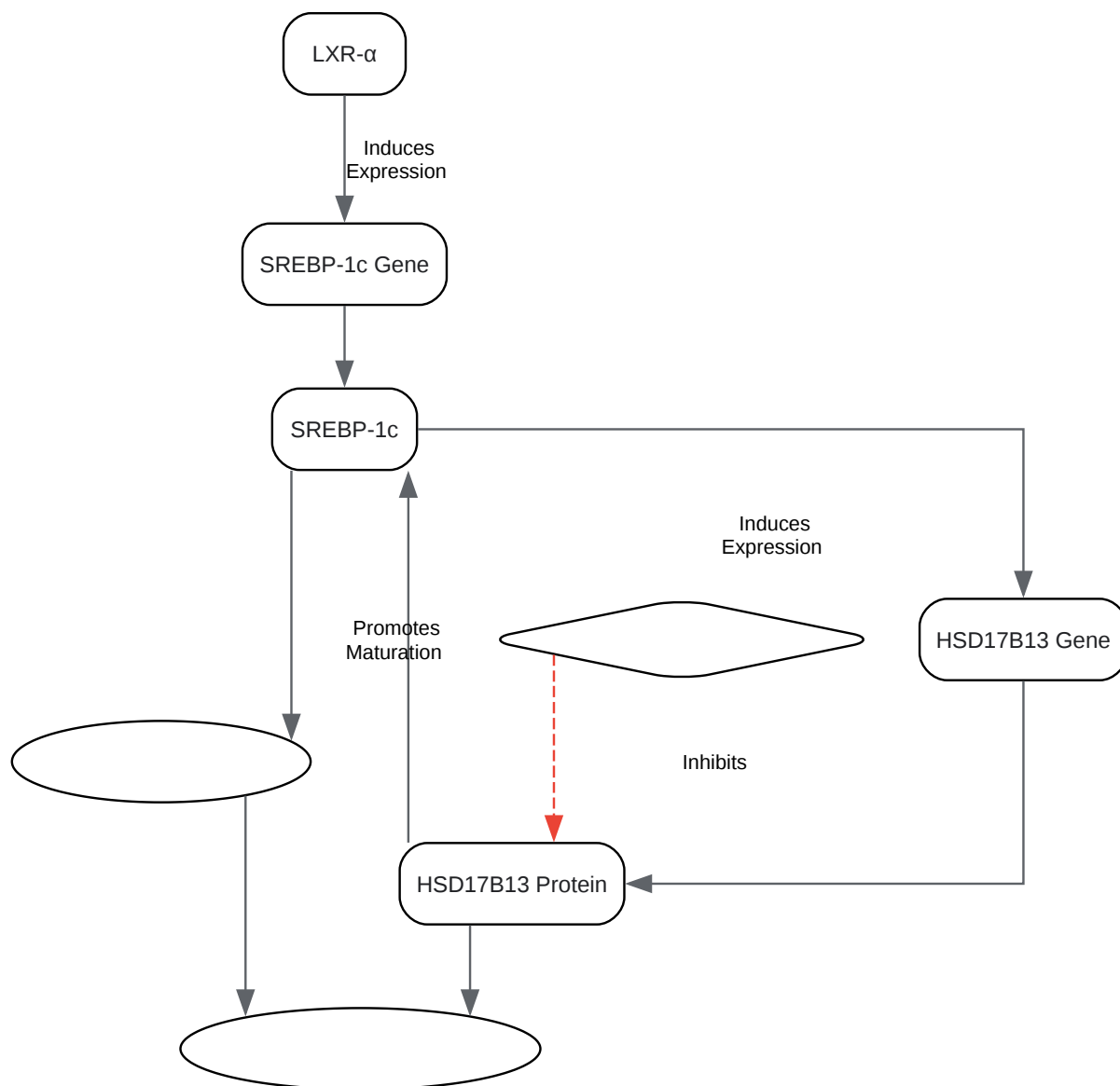
HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.^[3] The enzyme is implicated in various facets of lipid metabolism, including fatty acid and cholesterol biosynthesis.^[3] Its inhibition is a promising therapeutic strategy for chronic liver diseases.

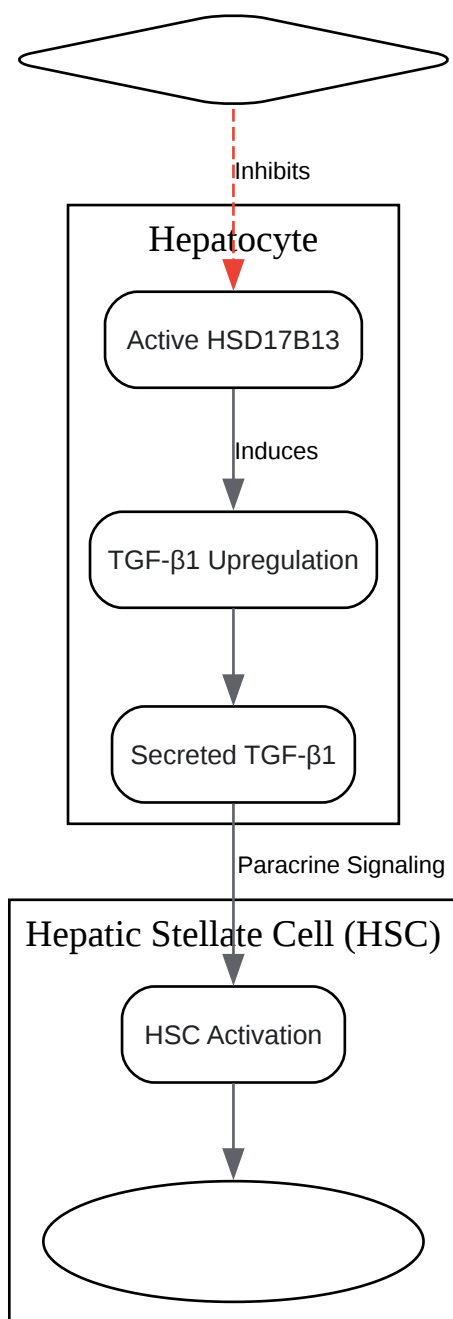
Discovery and Synthesis of HSD17B13 Inhibitors

The discovery of HSD17B13 inhibitors generally commences with high-throughput screening (HTS) to identify initial hit compounds, which are then optimized through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.^[1]

Conceptual Workflow for HSD17B13 Inhibitor Discovery







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References

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- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction to HSD17B13 as a Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575371#discovery-and-synthesis-of-hsd17b13-in-33]

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